tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
CAS No.: 1445856-24-5
Cat. No.: VC11721174
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445856-24-5 |
|---|---|
| Molecular Formula | C13H15N3O3 |
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | tert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O3/c1-8(17)11-14-7-10-9(15-11)5-6-16(10)12(18)19-13(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | CNYQILGRQLIDGT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C |
| Canonical SMILES | CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Properties
Core Architecture
The compound’s scaffold consists of a pyrrolo[3,2-d]pyrimidine system, a bicyclic structure merging pyrrole and pyrimidine rings. The numbering follows IUPAC conventions, with the pyrrole ring fused to the pyrimidine at positions 3 and 2. Key substituents include:
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A tert-butyl ester at the 5-position, enhancing solubility and stability.
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An acetyl group at the 2-position, introducing reactivity for further derivatization.
The tert-butyl group’s steric bulk and electron-donating effects modulate the compound’s physicochemical properties, while the acetyl moiety offers a site for nucleophilic or electrophilic modifications.
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃ | |
| Molecular Weight | 261.28 g/mol | |
| IUPAC Name | tert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate | |
| CAS Number | 1445856-24-5 | |
| Canonical SMILES | CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C |
This data underscores the compound’s identity and provides a foundation for analytical comparisons.
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves multi-step sequences, typically starting from simpler pyrimidine precursors. While exact protocols remain proprietary, general steps include:
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Core Formation: Construction of the pyrrolo[3,2-d]pyrimidine skeleton via cyclization reactions, often employing palladium-catalyzed cross-coupling or thermal annulation.
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Acetylation: Introduction of the acetyl group at position 2 using acetylating agents like acetic anhydride under basic conditions.
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Esterification: Installation of the tert-butyl ester via carbodiimide-mediated coupling or nucleophilic substitution with tert-butanol.
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for the tert-butyl group appear as a singlet near δ 1.4 ppm, while the acetyl methyl group resonates around δ 2.6 ppm. Protons on the pyrrole and pyrimidine rings exhibit splitting patterns between δ 6.5–8.5 ppm.
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¹³C NMR: The carbonyl carbons of the acetyl and ester groups are observed near δ 170–180 ppm, with aromatic carbons in the δ 110–150 ppm range.
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Mass Spectrometry (MS):
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High-resolution MS confirms the molecular ion peak at m/z 261.28, with fragmentation patterns reflecting loss of the tert-butyl group (−56 Da) and acetyl moiety (−42 Da).
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Research Directions and Challenges
Knowledge Gaps
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Biological Screening: No published studies evaluate this compound’s activity against cancer cell lines, kinases, or inflammatory targets.
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Metabolic Stability: The tert-butyl ester’s susceptibility to esterases in vivo remains uncharacterized.
Future Work
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In vitro Assays: Prioritize screening against kinase panels (e.g., EGFR, VEGFR) and apoptosis pathways.
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Prodrug Design: Explore hydrolytic cleavage of the tert-butyl ester to enhance bioavailability.
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Cocrystallization Studies: Determine binding modes with therapeutic targets using X-ray crystallography.
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